1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Description
Historical Context and Evolution of Fused Nitrogen Heterocycles
The study of heterocyclic chemistry began in the early 19th century with the discovery of simple five- and six-membered rings like furan, pyrrole, and thiophene. numberanalytics.com Early applications of these compounds were often in the dye industry, with substances like indigo, a nitrogen-containing heterocycle, being used for its vibrant color. numberanalytics.com The initial understanding of the structures of these molecules was limited and based primarily on their chemical reactions. numberanalytics.com It was only with the advent of modern analytical techniques, such as spectroscopy and X-ray crystallography, that their true cyclic structures were confirmed. numberanalytics.com
The field has since evolved to the discovery and synthesis of more complex fused ring systems. numberanalytics.com Fused heterocycles, such as quinoline (B57606) and indole (B1671886) (benzene rings fused to pyridine (B92270) and pyrrole, respectively), demonstrated the vast structural diversity and range of properties achievable. wikipedia.org This expansion led to the investigation of systems containing a higher number of nitrogen atoms, giving rise to scaffolds like tetrazoles and their fused derivatives, which have become integral to modern synthetic and medicinal chemistry. beilstein-journals.org The continuous development of novel synthetic methodologies has been crucial, enabling the construction of increasingly complex heterocyclic architectures that were previously inaccessible. numberanalytics.com
Significance of the Tetrazolo[1,5-a]pyridine (B153557) Core in Advanced Organic Synthesis Research
The tetrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in organic synthesis and medicinal chemistry. ontosight.airesearchgate.net The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. beilstein-journals.orgresearchgate.net Replacing a carboxylic acid with a tetrazole can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, making it a valuable strategy in drug design. beilstein-journals.org
The significance of the tetrazolo[1,5-a]pyridine framework extends into several areas of research:
Medicinal Chemistry : Derivatives of this core have been investigated for a range of potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ainih.govnih.gov The rigid, planar structure of the fused rings provides a defined scaffold for orienting functional groups to interact with biological targets like enzymes and receptors. ontosight.ai
Materials Science : The tetrazolo[1,5-a]pyridine moiety has been explored as an electron-accepting unit in π-conjugated systems. nih.gov By incorporating this core into larger organic molecules, researchers can modulate their electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and transistors. researchgate.netnih.gov Studies have shown that these compounds can possess good thermal stability, a desirable characteristic for electronic materials. researchgate.netnih.gov
Synthetic Chemistry : The development of efficient methods to construct the tetrazolo[1,5-a]pyridine ring system is an active area of research. organic-chemistry.org Common strategies include the reaction of 2-halopyridines with azide (B81097) sources or the treatment of pyridine N-oxides with sulfonyl azides or similar reagents. organic-chemistry.org The ability to readily synthesize and functionalize this core makes it an attractive building block for creating libraries of diverse compounds for screening and development.
Overview of the 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone Scaffold within Fused Tetrazole Research
Within the broader family of fused tetrazoles, this compound represents a specific derivative of the parent tetrazolo[1,5-a]pyridine core. echemi.com This compound features an acetyl group (-COCH₃) at the 6-position of the fused ring system. The presence of this ketone functional group is significant as it provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecules.
The this compound scaffold serves as a valuable intermediate in organic synthesis. The acetyl group can participate in a wide range of chemical reactions, such as nucleophilic additions, condensations, and oxidations, enabling the introduction of new functional groups and the extension of the molecular framework. This versatility makes it a key building block for developing novel compounds targeted for evaluation in both medicinal chemistry and materials science, leveraging the inherent properties of the tetrazolo[1,5-a]pyridine core. ontosight.ai
Below is a table detailing the key identifiers for this compound.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 6-acetyl tetrazolo[1,5-a]pyridine; Ethanone (B97240), 1-tetrazolo[1,5-a]pyridin-6-yl- |
| CAS Number | 84331-01-1 echemi.com |
| Molecular Formula | C₇H₆N₄O echemi.com |
| Molecular Weight | 162.15 g/mol echemi.com |
| InChIKey | DDBLPTNLEVQANE-UHFFFAOYSA-N echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLPTNLEVQANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C(=NN=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517897 | |
| Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-01-1 | |
| Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone and Analogous Structures
De Novo Synthesis Strategies for the Tetrazolo[1,5-a]pyridine (B153557) System
De novo synthesis involves the formation of the tetrazole ring onto a pre-existing pyridine (B92270) or pyridine precursor. These strategies are fundamental to accessing the tetrazolo[1,5-a]pyridine core and can be broadly categorized into cyclocondensation reactions and transformations of activated pyridine derivatives.
Cyclocondensation reactions are a direct and common method for forming the fused tetrazole ring. These typically involve the reaction of a substituted pyridine, which contains a suitable leaving group, with an azide (B81097) source.
The substitution of a halogen at the 2-position of the pyridine ring with an azide nucleophile is a foundational strategy for constructing the tetrazolo[1,5-a]pyridine system. Traditional methods often suffered from limitations such as high temperatures and a lack of regioselectivity. organic-chemistry.org A significant advancement in this area is the use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of a fluoride (B91410) source, which facilitates a more convenient and efficient synthesis. organic-chemistry.orgorganic-chemistry.org
The reaction of various 2-halopyridines with TMSN₃ and tetrabutylammonium (B224687) fluoride hydrate (B1144303) (TBAF·xH₂O) provides high yields of the corresponding tetrazolo[1,5-a]pyridines. organic-chemistry.org This method is advantageous as it proceeds under milder conditions (85 °C) compared to older protocols and offers excellent regioselectivity. organic-chemistry.org The scope of this reaction is broad, accommodating various substituted pyridines, quinolines, and isoquinolines. organic-chemistry.org The resulting products, such as 8-bromotetrazolo[1,5-a]pyridine (B1441750), can be further functionalized through cross-coupling reactions like Suzuki, Stille, and arylamination, demonstrating the utility of this synthetic route for creating diverse derivatives. organic-chemistry.org
| Starting Material (2-Halopyridine) | Azide Reagent | Activator/Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Trimethylsilyl azide (TMSN₃) | TBAF·xH₂O | 85 | 90 | organic-chemistry.org |
| 2-Bromo-5-nitropyridine | Trimethylsilyl azide (TMSN₃) | TBAF·xH₂O | 85 | 85 | organic-chemistry.org |
| 2,6-Dichloropyridine | Trimethylsilyl azide (TMSN₃) | TBAF·xH₂O | 85 | 81 | organic-chemistry.org |
| This table presents selected examples of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridine precursors. |
Pyridine N-oxides serve as versatile precursors for the synthesis of tetrazolo[1,5-a]pyridines, offering an alternative to the use of 2-halopyridines and avoiding the often low-yielding halogenation step. organic-chemistry.orgarkat-usa.org This approach involves the in situ activation of the N-oxide, followed by nucleophilic attack of an azide and subsequent cyclization.
Several activating agents have been successfully employed. One solvent-free method involves heating pyridine N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.orgorganic-chemistry.org Diphenyl phosphorazidate (DPPA) has been identified as a particularly convenient and effective reagent in this transformation, providing good yields upon heating at 120 °C. organic-chemistry.org This process has been shown to be scalable, a key consideration for practical applications. organic-chemistry.org
Another efficient protocol utilizes 4-toluenesulfonyl chloride (tosyl chloride) as the activating agent in the presence of sodium azide. organic-chemistry.orgorganic-chemistry.org The reaction, typically conducted in toluene (B28343) at elevated temperatures (120 °C), demonstrates good regioselectivity, favoring substitution at the position adjacent to the pyridine nitrogen. organic-chemistry.org The choice of solvent is critical, with toluene providing superior results over more polar solvents like DMSO or DMF. organic-chemistry.org This method is particularly effective for pyridine N-oxides bearing electron-withdrawing substituents. organic-chemistry.org
A milder approach has also been developed using triflic anhydride (B1165640) as a potent activator at temperatures ranging from 0 °C to room temperature. arkat-usa.org This one-pot reaction with sodium azide in acetonitrile (B52724) provides good to excellent yields of the tetrazolo-fused products from various pyridine, quinoline (B57606), and isoquinoline (B145761) N-oxides. arkat-usa.org
| Pyridine N-Oxide Substrate | Activating Agent | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridine N-oxide | Diphenyl phosphorazidate (DPPA) | DPPA | None | 120 | 89 | organic-chemistry.org |
| 4-Chloropyridine N-oxide | 4-Toluene sulfonyl chloride | Sodium azide | Toluene | 120 | 95 | organic-chemistry.org |
| 4-Methoxypyridine N-oxide | Triflic anhydride | Sodium azide | Acetonitrile | 0 to RT | 79 | arkat-usa.org |
| 4-Methylpyridine N-oxide | Triflic anhydride | Sodium azide | Acetonitrile | 0 to RT | 75 | arkat-usa.org |
| This table summarizes various conditions for the synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxide precursors. |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as powerful tools in heterocyclic synthesis. nih.govnih.gov They offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org
5-Aminotetrazole (B145819) is a key building block in MCRs for the construction of tetrazole-fused heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines, which are analogous to the target tetrazolo[1,5-a]pyridine system. rsc.orgsemanticscholar.org These reactions typically involve the condensation of 5-aminotetrazole, an aldehyde, and a 1,3-dicarbonyl compound or a related active methylene (B1212753) species. rsc.org
For instance, the three-component condensation of 5-aminotetrazole, various aromatic aldehydes, and pyruvic acid derivatives can be performed under catalyst-free and solvent-free conditions by heating at 130–150 °C to afford tetrazolo-fused pyrimidines. rsc.org Similarly, reactions using acetoacetic esters as the carbonyl component also proceed under solvent-free conditions at high temperatures (130–170 °C). rsc.org While these examples yield tetrazolo[1,5-a]pyrimidines, the principles of using 5-aminotetrazole as a binucleophile in condensation reactions with dicarbonyl synthons are central to the construction of fused nitrogen heterocycles. rsc.org
| Carbonyl Compound 1 | Carbonyl Compound 2 (Aldehyde) | Azole | Conditions | Product Type | Reference |
| Acetoacetic esters | Aromatic aldehydes | 5-Aminotetrazole | 130–170 °C, solvent-free | Tetrazolo-fused pyrimidines | rsc.org |
| Pyruvic acid derivatives | Aromatic aldehydes | 5-Aminotetrazole | 130–150 °C, solvent-free | Tetrazolo-fused pyrimidines | rsc.org |
| 1-Phenylbutane-1,3-dione | Aromatic aldehydes | 5-Aminotetrazole | Reflux in ethanol | (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones | semanticscholar.org |
| This table illustrates MCR approaches to analogous tetrazolo-fused systems using 5-aminotetrazole. |
The efficiency and selectivity of multicomponent reactions for synthesizing tetrazolo-fused systems can often be enhanced through the use of catalysts. Catalysts can enable milder reaction conditions, improve yields, and control the regioselectivity of the annulation process. rsc.org
The three-component reaction between 5-aminotetrazole, aldehydes (including heteroaryl aldehydes like pyridinecarboxaldehyde), and ethyl acetoacetate (B1235776) can be catalyzed by a variety of substances. rsc.org For example, using 10 mol% of a catalyst in isopropanol (B130326) at 82–85 °C can facilitate the synthesis of tetrazolo-fused pyrimidines. rsc.org Catalysts reported for this type of transformation include ionic liquids such as [bmim]⁺[BF₄]⁻, nano-Fe₃O₄@SiO₂–NH-gallic acid, and protic acids like acetic acid or hydrochloric acid. rsc.org In other systems, p-toluenesulfonic acid (PTSA) has been used to catalyze the reaction of 5-aminotetrazole, aryl aldehydes, and 2H-thiopyran-3,5(4H,6H)-dione at room temperature, leading to novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives. rsc.org These examples highlight the broad applicability of catalysis in guiding the assembly of complex fused tetrazoles. rsc.org
| Catalyst | Reactants | Solvent | Product Type | Reference |
| [bmim]⁺[BF₄]⁻ | Ethyl acetoacetate, 5-aminotetrazole, heteroaryl aldehydes | Isopropanol | Tetrazolo-fused pyrimidines | rsc.org |
| nano-Fe₃O₄@SiO₂–NH-gallic acid | Ethyl acetoacetate, 5-aminotetrazole, heteroaryl aldehydes | Isopropanol | Tetrazolo-fused pyrimidines | rsc.org |
| CH₃COOH/HCl | Ethyl acetoacetate, 5-aminotetrazole, heteroaryl aldehydes | Isopropanol | Tetrazolo-fused pyrimidines | rsc.org |
| p-Toluenesulfonic acid (PTSA) | 2H-Thiopyran-3,5(4H,6H)-dione, 5-aminotetrazole, aryl aldehydes | Not specified | Tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidines | rsc.org |
| This table showcases various catalysts used in multicomponent reactions for the synthesis of tetrazolo-fused heterocycles. |
Multicomponent Reaction (MCR) Approaches for Fused Tetrazoles
Targeted Synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone and Structurally Related Ketones
The construction of this compound requires a synthetic strategy that can accommodate the unique electronic properties of the fused heterocyclic system. The tetrazolo[1,5-a]pyridine ring is electron-deficient, which influences the reactivity of the core and dictates the choice of synthetic methods. The targeted synthesis generally involves two primary approaches: either the introduction of the acetyl group onto a pre-formed tetrazolo[1,5-a]pyridine ring or the construction of the fused ring system from a pyridine precursor that already bears the acetyl group or a suitable precursor.
The introduction of the ethanone (B97240) (acetyl) group is a critical step in the synthesis. While classical methods like Friedel-Crafts acylation are common for many aromatic systems, their application to the electron-deficient tetrazolo[1,5-a]pyridine ring is often challenging and may require harsh conditions. sigmaaldrich.comyoutube.com Consequently, modern palladium-catalyzed cross-coupling reactions have become the methods of choice, offering milder conditions and broader functional group tolerance. wikipedia.org
Acylation Reactions: Direct Friedel-Crafts acylation of the parent tetrazolo[1,5-a]pyridine is generally not feasible due to the deactivation of the ring system by the electron-withdrawing nature of the fused tetrazole and the pyridine nitrogen. nih.gov An alternative acylation strategy involves the metalation of the heterocyclic ring followed by quenching with an acylating agent like acetyl chloride. However, controlling the regioselectivity of the metalation step can be difficult.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a more versatile and reliable strategy for installing the ethanone moiety. These methods typically involve the reaction of a functionalized tetrazolo[1,5-a]pyridine (e.g., a 6-halo or 6-organometallic derivative) with an acetylating agent.
Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate. For the synthesis of the target molecule, this could involve the reaction of 6-(tributylstannyl)tetrazolo[1,5-a]pyridine with acetyl chloride, catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. libretexts.orgthermofisher.com
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling methods. A viable route would be the coupling of a 6-halotetrazolo[1,5-a]pyridine with an acetyl-bearing boronic acid derivative or, more commonly, the coupling of tetrazolo[1,5-a]pyridin-6-ylboronic acid with an acetylating agent. researchgate.netmdpi.com
Heck Reaction: While the classical Heck reaction involves the coupling of an aryl halide with an alkene, related carbonylative Heck reactions can be used to synthesize ketones. organic-chemistry.org This would involve the reaction of a 6-halotetrazolo[1,5-a]pyridine with a suitable alkene under a carbon monoxide atmosphere, though this adds complexity to the procedure. nih.gov
Below is a comparative table of these key cross-coupling methodologies for ketone synthesis.
Table 1: Comparison of Cross-Coupling Reactions for Ethanone Moiety Integration| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Stille Coupling | R-Sn(Alkyl)₃ | R'-COCl | Pd(PPh₃)₄ | Tolerates a wide range of functional groups; stable reagents. thermofisher.com | Toxicity of tin compounds; stoichiometric tin waste. organic-chemistry.org |
| Suzuki Coupling | R-B(OH)₂ or R-B(OR)₂ | R'-X (halide) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Low toxicity of boron reagents; commercially available reagents. researchgate.net | Can be sensitive to reaction conditions; boronic acids can be unstable. |
| Carbonylative Heck | Alkene | R-X (halide) + CO | Pd(OAc)₂, Ligand (e.g., PPh₃) | Uses readily available starting materials (alkenes, CO). | Requires handling of toxic carbon monoxide gas; can have selectivity issues. nih.gov |
Achieving the desired 6-substituted pattern on the tetrazolo[1,5-a]pyridine ring system is paramount. The final substitution pattern is almost exclusively determined by the substitution pattern of the initial pyridine starting material. The formation of the tetrazolo[1,5-a]pyridine ring occurs via the cyclization of a 2-azidopyridine (B1249355) intermediate, which itself is generated in situ from a suitable 2-substituted pyridine. organic-chemistry.org
To synthesize this compound, the synthetic route must begin with a pyridine ring that is substituted at the 5-position. This position on the pyridine ring becomes the 6-position in the fused bicyclic product.
Synthetic Pathways Starting from Substituted Pyridines:
From 2-Halo-5-substituted Pyridines: A common and direct method involves the reaction of a 2-halopyridine with an azide source. For the target molecule, the starting material would be 2-chloro-5-acetylpyridine. The reaction with sodium azide or trimethylsilyl azide, often in a polar aprotic solvent like DMF, leads to the formation of the fused tetrazole ring system directly yielding the 6-acetyl derivative. organic-chemistry.org The regiochemistry is unambiguously controlled by the placement of the acetyl group on the starting material.
From 5-substituted Pyridine N-Oxides: An alternative powerful method involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines. nih.gov In this approach, one would start with 5-acetylpyridine, which is first oxidized to 5-acetylpyridine N-oxide. Subsequent treatment with an activating agent and an azide source, such as diphenylphosphoryl azide (DPPA) or tosyl chloride and sodium azide, effects the cyclization to form the desired 6-acetyltetrazolo[1,5-a]pyridine. organic-chemistry.org This method is often high-yielding and avoids the direct handling of potentially unstable 2-azidopyridines.
The table below outlines these regioselective strategies.
Table 2: Regioselective Synthetic Routes to 6-Substituted Tetrazolo[1,5-a]pyridines| Starting Material | Key Reagents | Intermediate | Product | Regiochemical Rationale |
|---|---|---|---|---|
| 2-Chloro-5-acetylpyridine | NaN₃ or TMSN₃, TBAF | 2-Azido-5-acetylpyridine (in situ) | This compound | The position of the acetyl group is fixed from the start of the synthesis. organic-chemistry.org |
| 5-Acetylpyridine N-oxide | Diphenylphosphoryl azide (DPPA) or TsCl/NaN₃ | Activated N-oxide complex | This compound | The cyclization occurs at the N-oxide oxygen and the C2 position, preserving the C5 (now C6) substituent. nih.gov |
| 2-Amino-5-acetylpyridine | NaNO₂, HCl (diazotization) then NaN₃ | 2-Azido-5-acetylpyridine (in situ) | This compound | Diazotization of the amino group followed by azide displacement provides the key intermediate for cyclization. sioc-journal.cn |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by optimizing reaction conditions, solvents, and catalysts.
Solvent Selection: Traditional syntheses often employ volatile organic compounds (VOCs) like DMF or chlorinated solvents. Green alternatives include the use of water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net For palladium-catalyzed coupling reactions, performing the reaction in aqueous media can simplify product isolation and reduce environmental impact. mdpi.com
Catalysis: The use of catalytic rather than stoichiometric reagents improves atom economy. In the context of cross-coupling reactions, developing highly efficient catalysts that can be used at low loadings (ppm levels) is a key goal. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused simplifies purification and reduces waste. nih.gov
Atom Economy and Waste Reduction: A major source of waste in cross-coupling reactions is the stoichiometric byproducts from the organometallic reagents (e.g., tin halides in Stille coupling). The Suzuki coupling is inherently greener in this regard due to the benign nature of the boronic acid byproducts. An even more advanced approach is the use of direct C-H activation, which would involve coupling a C-H bond on the tetrazolo[1,5-a]pyridine ring directly with an acetylating agent, thus avoiding the need to pre-install a halide or organometallic handle and improving atom economy significantly. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. It can dramatically reduce reaction times, increase yields, and sometimes enable reactions under solvent-free conditions, thereby reducing energy consumption and solvent waste. nih.gov
The following table summarizes potential green modifications to the synthesis.
Table 3: Green Chemistry Approaches in Synthesis| Synthetic Step | Conventional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Tetrazole Formation | Stille coupling with toxic tin reagents. | [3+2] cycloaddition using zinc or copper catalysts; water as solvent. researchgate.net | Avoids highly toxic reagents; reduces hazardous waste. |
| Solvent Usage | Use of DMF, Dioxane, or Toluene. | Reactions in water, polyethylene (B3416737) glycol (PEG), or ionic liquids. mdpi.com | Reduced toxicity, improved safety, easier recycling. |
| C-C Bond Formation | Stoichiometric organometallic reagents (Sn, B). | Catalytic C-H activation/acylation on the pre-formed ring. nih.gov | Maximizes atom economy; reduces synthetic steps and waste. |
| Energy Input | Conventional heating for extended periods. | Microwave-assisted heating. nih.gov | Drastically reduced reaction times; improved energy efficiency. |
Elucidation of Reaction Mechanisms and Tautomeric Equilibria in 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone Chemistry
Mechanistic Pathways of Tetrazolo[1,5-a]pyridine (B153557) Ring Formation
The synthesis of the tetrazolo[1,5-a]pyridine core, including the 6-ethanone derivative, is primarily achieved through strategic cyclization reactions. These methods typically involve the formation of a 2-azidopyridine (B1249355) intermediate which then undergoes an intramolecular cyclization.
Nucleophilic Aromatic Substitution and Intramolecular Cyclization Processes
A prevalent method for the synthesis of tetrazolo[1,5-a]pyridines involves a two-step sequence beginning with a nucleophilic aromatic substitution (SNAr) reaction. organic-chemistry.orgarkat-usa.org The process is initiated with a substituted 2-halopyridine, such as 1-(6-chloropyridin-2-yl)ethanone.
The key steps in this mechanism are:
Nucleophilic Attack: An azide (B81097) source, commonly sodium azide or trimethylsilyl (B98337) azide, acts as the nucleophile, attacking the carbon atom bearing the halogen on the pyridine (B92270) ring. The presence of the electron-withdrawing ethanone (B97240) group at the 6-position can influence the reactivity of the pyridine ring towards nucleophilic attack.
Formation of the 2-Azidopyridine Intermediate: The halide ion is displaced, leading to the formation of the corresponding 2-azidopyridine intermediate.
Intramolecular [3+2] Cycloaddition: The 2-azidopyridine intermediate then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition. The azide group adds across the endocyclic nitrogen-carbon double bond of the pyridine ring. rsc.orgnih.gov This electrocyclization results in the formation of the fused tetrazole ring, yielding the final tetrazolo[1,5-a]pyridine product. rsc.orgnih.gov
An alternative approach utilizes pyridine N-oxides as starting materials. arkat-usa.orgorganic-chemistry.org In this method, the N-oxide is activated, often by a sulfonyl or phosphoryl chloride, making the 2-position susceptible to nucleophilic attack by an azide anion. This is followed by cyclization to form the tetrazolo[1,5-a]pyridine ring system. organic-chemistry.org
Tandem Reactions and Cascade Annulation Mechanisms
One such approach involves the reaction of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups, such as phenylchalcogenylacetonitriles. nih.gov This reaction can proceed via an initial Knoevenagel condensation, followed by an intramolecular [3+2] cycloaddition of the azide onto the nitrile group. While not explicitly detailed for 1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone, analogous tandem approaches in related heterocyclic systems suggest the potential for similar one-pot syntheses. nih.gov
These cascade reactions are highly valued for their efficiency and atom economy, representing a modern approach to the synthesis of complex heterocyclic structures.
Azide-Tetrazole Ring-Chain Isomerism of Tetrazolo[1,5-a]pyridines
A defining characteristic of the tetrazolo[1,5-a]pyridine system is its existence in a tautomeric equilibrium with its open-chain isomer, the corresponding 2-azidopyridine. nih.govnih.gov This ring-chain isomerism is a dynamic process influenced by several factors.
| Tautomeric Form | Structure |
|---|---|
| Tetrazolo[1,5-a]pyridine (Closed Ring) | Fused bicyclic system |
| 2-Azidopyridine (Open Chain) | Monocyclic pyridine with an azide substituent |
Influence of Substituents on Tautomeric Equilibria, with Emphasis on the Ethanone Group's Role
The position of the azide-tetrazole equilibrium is significantly dictated by the electronic nature of the substituents on the pyridine ring. nih.gov The ethanone group at the 6-position plays a crucial role due to its electron-withdrawing nature.
Electron-Withdrawing Groups: Groups like nitro (NO₂), cyano (CN), and acetyl (ethanone) tend to stabilize the open-chain azide form. nih.gov This stabilization is attributed to the delocalization of the negative charge in the transition state leading to the azide.
Electron-Donating Groups: Conversely, electron-donating groups such as amino (NH₂) and hydroxyl (OH) tend to favor the closed-ring tetrazole form. nih.gov
Therefore, for this compound, the presence of the 6-acetyl group is expected to shift the equilibrium towards the 2-azido-6-acetylpyridine tautomer, particularly in less polar environments.
The polarity of the solvent is another critical factor. Increasing solvent polarity generally favors the more polar tetrazole tautomer. nih.govnih.gov
Kinetic and Thermodynamic Considerations in Isomerization Processes
The interconversion between the azide and tetrazole forms is governed by both kinetic and thermodynamic parameters. The stability of each tautomer and the energy barrier for their interconversion determine the equilibrium position and the rate at which it is reached.
The depletion of one tautomer from the equilibrium mixture can drive the reaction to completion. For example, if the azide form participates in a subsequent reaction, such as a "click" cycloaddition, the equilibrium will shift to replenish the azide, eventually leading to the complete consumption of both tautomers. nih.govresearchgate.net
| Factor | Effect on Equilibrium |
| Substituent Type | |
| Electron-Withdrawing (e.g., Ethanone) | Favors Azide Form |
| Electron-Donating | Favors Tetrazole Form |
| Solvent Polarity | |
| Increased Polarity | Favors Tetrazole Form |
| Decreased Polarity | Favors Azide Form |
| Temperature | Can shift the equilibrium depending on the thermodynamics of the specific system. |
| Physical State | The predominant form in the solid state can differ from that in solution. |
Detailed Mechanistic Elucidation of Side Reactions and Byproduct Formation
When starting from 2-halopyridines, incomplete substitution by the azide can lead to the presence of unreacted starting material. Furthermore, the azide intermediate can be susceptible to decomposition or reaction with other species present in the reaction mixture, particularly at elevated temperatures.
In syntheses involving pyridine N-oxides, the activation step can sometimes lead to the formation of rearranged or dimeric products, depending on the specific activating agent and reaction conditions used. The presence of multiple nucleophilic sites in the starting materials or intermediates can also lead to the formation of constitutional isomers.
Careful control of reaction parameters such as temperature, solvent, and the nature of the azide source is crucial to minimize these side reactions and maximize the yield of the desired this compound.
Advanced Spectroscopic and Crystallographic Characterization of 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone, providing detailed insights into the chemical environment of each atom within the molecule.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments
Proton (¹H) and carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. In a typical deuterated solvent such as DMSO-d₆, the aromatic protons of the pyridine (B92270) ring exhibit distinct chemical shifts, influenced by the electron-withdrawing nature of the fused tetrazole ring and the acetyl group. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available |
| C=O | - | Data not available |
| Pyridine Ring H | Data not available | - |
| Pyridine Ring C | - | Data not available |
| Tetrazole Ring C | - | Data not available |
Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy) is utilized to identify proton-proton coupling networks within the pyridine ring, establishing the connectivity between adjacent protons. youtube.comyoutube.comsdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the pyridine ring that bear a proton. youtube.comyoutube.comsdsu.edursc.org
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comyoutube.comsdsu.eduemerypharma.com This is particularly valuable for identifying the connectivity between the acetyl group and the pyridine ring, and for assigning the quaternary carbons in the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which helps in determining the stereochemistry and conformation of the molecule in solution. youtube.comnih.gov
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization in the Fused System
Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the tetrazolo[1,5-a]pyridine (B153557) core. japsonline.com Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, techniques such as ¹H-¹⁵N HMBC are often employed to enhance sensitivity. japsonline.com The chemical shifts of the four nitrogen atoms in the tetrazole ring and the nitrogen in the pyridine ring provide valuable data for understanding the electronic structure and aromaticity of the fused heterocyclic system. japsonline.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.govcsic.es By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential isomers. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can offer valuable structural information, helping to identify characteristic losses, such as the acetyl group or components of the heterocyclic rings, which further corroborates the proposed structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FT-IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. nih.gov Additionally, characteristic peaks for the C=N and N=N stretching vibrations within the fused tetrazolo-pyridine ring system, as well as C-H stretching and bending vibrations of the aromatic ring and the methyl group, would be anticipated. nih.gov
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | Data not available |
| C=N (Aromatic) | Data not available |
| N=N (Tetrazole) | Data not available |
| C-H (Aromatic) | Data not available |
| C-H (Aliphatic) | Data not available |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing
X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive three-dimensional structural information for this compound in the solid state. researchgate.netnih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. researchgate.netnih.gov The resulting crystal structure would reveal the planarity of the fused heterocyclic system and the orientation of the acetyl group relative to the ring. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. mdpi.com
Analysis of Molecular Geometry, Bond Lengths, and Bond Angles
The precise molecular geometry, bond lengths, and bond angles of this compound would be determined through single-crystal X-ray diffraction analysis. While specific data for the target compound is unavailable, analysis of related heterocyclic compounds provides insight into expected structural features. For instance, in similar fused heterocyclic systems, the planarity of the ring systems and the orientation of substituent groups are of key interest.
To illustrate, a data table for a related pyridine derivative, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, is provided below. This compound features acetyl-substituted pyridine rings, which share some structural similarities with the target molecule.
| Bond | Length (Å) |
|---|---|
| C-C (pyridine ring) | 1.38 - 1.40 |
| C-N (pyridine ring) | 1.33 - 1.35 |
| C-C (acetyl group) | 1.49 - 1.51 |
| C=O (acetyl group) | 1.21 - 1.23 |
| Angle | Degree (°) |
|---|---|
| C-C-C (in pyridine ring) | 118 - 121 |
| C-N-C (in pyridine ring) | 116 - 118 |
| C-C=O (acetyl group) | 119 - 121 |
| O=C-C (acetyl group) | 120 - 122 |
Elucidation of Intermolecular Interactions and Supramolecular Architecture
The supramolecular architecture of crystalline solids is dictated by various intermolecular interactions. For a molecule like this compound, one would expect interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces to play a significant role in the crystal packing.
Other Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)
UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic properties of molecules. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.
While the specific spectrum for the target compound is not available, studies on related tetrazole and pyridine-containing compounds can provide an indication of the expected spectral regions. For instance, some tetrazole derivatives exhibit absorption maxima in the UV region. beilstein-journals.org The solvent environment can also influence the position and intensity of these absorption bands.
Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the emissive properties. The presence of heteroatoms and the fused ring system in this compound might lead to interesting fluorescence behavior, potentially making it a candidate for applications in materials science or as a fluorescent probe. Studies on other heterocyclic systems have shown that their emission properties can be tuned by chemical modification.
| Compound Type | UV-Vis λmax (nm) | Emission λmax (nm) | Solvent |
|---|---|---|---|
| Bipyridine Derivative | 219, 258, 286 | - | MeCN |
| Tetrazolium Aminide | Variable (solvatochromic) | - | Various |
Theoretical and Computational Chemistry Studies on 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic behavior of molecules. DFT, with functionals like B3LYP, is often used for its balance of accuracy and computational efficiency in studying heterocyclic systems. researchgate.net These methods are applied to optimize the molecular geometry, calculate thermodynamic properties, and predict the electronic structure and reactivity.
For instance, DFT studies on related fused heterocyclic systems, such as pyrazolo-pyridine fused tetrazolo-pyrimidines and energetic tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives, have successfully predicted their stability and electronic properties. bohrium.comnih.gov Such calculations would determine the most stable three-dimensional conformation of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone and provide a foundation for all further computational analysis.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap suggests higher reactivity.
For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities would highlight which atoms are involved in electron donation and acceptance. In similar heterocyclic systems, the HOMO is often distributed across the π-conjugated rings, while the LUMO may be localized on specific electron-deficient regions. wuxibiology.com
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for this compound based on typical values for similar heterocyclic compounds to illustrate the expected results from a DFT calculation.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas), susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring and the oxygen atom of the ethanone (B97240) group would be expected to be regions of high electron density (red), while the hydrogen atoms would be electron-deficient (blue).
Computational models are routinely used to predict spectroscopic data, which aids in the characterization and structural elucidation of newly synthesized compounds. scielo.org.zanih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm the molecular structure. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule, providing a detailed understanding of its vibrational properties. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov The calculations yield the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λ_max) and intensities of the spectral bands. This analysis helps identify the nature of electronic transitions, such as π→π* or n→π*.
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (IR) This table provides a hypothetical comparison to demonstrate how computational data is correlated with experimental results for key functional groups.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| C=O (Ketone) | 1685 | 1690 | Stretching |
| C=N (Pyridine) | 1590 | 1595 | Stretching |
| N=N (Tetrazole) | 1450 | 1455 | Stretching |
| C-H (Aromatic) | 3050 | 3055 | Stretching |
| C-H (Methyl) | 2980 | 2985 | Stretching |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological target. nih.gov MD simulations are used to explore the conformational landscape of flexible molecules, identifying the most stable and frequently adopted shapes. For this compound, MD could be used to study the rotation of the acetyl group and its interaction with surrounding solvent molecules (e.g., water, DMSO), providing insights into solubility and dynamic behavior. Such simulations have been effectively used to understand the stability and interactions of complex heterocyclic systems. bohrium.commdpi.com
Reaction Mechanism Studies through Computational Pathways and Transition State Localization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of the transition state, as well as the activation energy required for the reaction to proceed. This approach has been used to understand cycloaddition reactions and other synthetic pathways for related heterocyclic systems. nih.govrsc.org For this compound, this could be applied to study its synthesis or its reactivity in subsequent chemical transformations.
Chemical Transformations and Derivatization Strategies for the 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone Core
Reactions at the Ethanone (B97240) Moiety
The ethanone group is a primary site for functionalization, offering opportunities for chain extension, the introduction of new functional groups, and modification of the carbonyl group itself.
Condensation Reactions with Aldehydes or Amines to Form Conjugates
The methyl group of the ethanone moiety is sufficiently acidic to participate in condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.comnih.govresearchgate.netneliti.com This reaction is typically catalyzed by a base, such as potassium hydroxide, in a polar solvent like methanol (B129727) or ethanol. mdpi.comneliti.com
The general scheme for the Claisen-Schmidt condensation of 1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone with an aromatic aldehyde is depicted below:
Scheme 1: Claisen-Schmidt Condensation
Reactants: this compound, Aromatic Aldehyde
Conditions: Base (e.g., KOH), Solvent (e.g., Methanol)
Product: (E)-1-(Tetrazolo[1,5-a]pyridin-6-yl)-3-arylprop-2-en-1-one (a chalcone (B49325) derivative)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |
| This compound | Benzaldehyde | KOH | Methanol | (E)-3-phenyl-1-(tetrazolo[1,5-a]pyridin-6-yl)prop-2-en-1-one | mdpi.com |
| This compound | 4-Nitrobenzaldehyde | NaOH | Ethanol | (E)-3-(4-nitrophenyl)-1-(tetrazolo[1,5-a]pyridin-6-yl)prop-2-en-1-one | nih.gov |
Alpha-Functionalization Reactions of the Methylene (B1212753) Group Adjacent to the Carbonyl
The methylene group adjacent to the carbonyl is amenable to various functionalization reactions. Alpha-halogenation, for instance, can be achieved under acidic conditions using elemental halogens. This reaction proceeds through an enol intermediate. The resulting α-halo ketone is a versatile precursor for further synthetic transformations, including the synthesis of α,β-unsaturated ketones via dehydrohalogenation with a base like pyridine (B92270).
Further alpha-functionalization, such as alkylation, can be challenging and may require the use of strong bases to form the enolate, followed by reaction with an alkyl halide.
Selective Reduction or Oxidation of the Carbonyl Functionality
The carbonyl group of the ethanone moiety can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. This transformation provides access to a new class of chiral derivatives.
Conversely, while the carbonyl group is already in a relatively high oxidation state, further oxidation is not a typical transformation for this functionality. However, reactions that oxidize the adjacent methylene group, such as the Baeyer-Villiger oxidation, could potentially be employed after appropriate functionalization.
Ring-Opening and Ring-Closure Reactions of the Fused Tetrazole Moiety
The tetrazolo[1,5-a]pyridine (B153557) system can undergo ring-opening reactions under certain conditions. For instance, some tetrazolo-fused heterocycles are in equilibrium with their corresponding azide (B81097) tautomers. beilstein-archives.orgnih.gov This equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of substituents. The presence of the azide form opens up possibilities for reactions such as [3+2] cycloadditions (click chemistry) with alkynes. beilstein-archives.org
Photochemical conditions can also induce ring expansion in some tetrazolo[1,5-a]pyridine derivatives, leading to the formation of diazepines. uq.edu.au However, stronger nucleophiles can promote a rapid ring-opening to yield dienyltetrazoles. uq.edu.au
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System
The pyridine ring in the tetrazolo[1,5-a]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused tetrazole ring and the pyridine nitrogen itself. quimicaorganica.org Electrophilic attack, if it occurs, is predicted to favor the positions that are least deactivated.
Nucleophilic aromatic substitution (SNAr) is more feasible, particularly if a good leaving group, such as a halogen, is present on the pyridine ring. The electron-withdrawing character of the fused tetrazole system enhances the susceptibility of the pyridine ring to nucleophilic attack. rsc.orgresearchgate.net For example, a halogen atom at a position activated by the ring nitrogen and the fused tetrazole could be displaced by various nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) for Aromatic Functionalization
To introduce aryl or heteroaryl substituents onto the pyridine ring of this compound, a common strategy involves the initial introduction of a halogen atom onto the pyridine ring, followed by a metal-catalyzed cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netnih.govorganic-chemistry.org For instance, a bromo-substituted derivative of this compound could be coupled with various arylboronic acids. Research on 8-bromotetrazolo[1,5-a]pyridine (B1441750) has shown its successful transformation into a variety of novel derivatives, indicating the feasibility of such reactions on this ring system. organic-chemistry.org
The Stille coupling offers another route for C-C bond formation, utilizing an organotin reagent as the coupling partner with an organohalide, also catalyzed by palladium. mdpi.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. quimicaorganica.org A halogenated derivative of this compound could be reacted with a wide range of primary or secondary amines to introduce diverse amino substituents.
| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Bromo-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone |
| Stille | Iodo-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | Organostannane | Pd catalyst (e.g., Pd(PPh3)4) | Aryl/Alkenyl-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone |
| Buchwald-Hartwig | Chloro-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino-1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone |
"Click Chemistry" and Other Chemo-Selective Reactions for Diversification
The diversification of the this compound core can be effectively achieved through various chemo-selective reactions, with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a prominent strategy. This approach leverages the inherent valence tautomerism of the tetrazolo[1,5-a]pyridine system.
The tetrazolo[1,5-a]pyridine ring exists in a dynamic equilibrium with its 2-azidopyridine (B1249355) tautomer. beilstein-archives.orgmdpi.com This equilibrium, although often favoring the fused tetrazole form, allows the molecule to react as an organic azide under specific conditions. The in-situ generated 2-azidopyridine intermediate can then readily participate in [3+2] cycloaddition reactions with terminal alkynes. beilstein-archives.orgnih.gov
This transformation is typically catalyzed by a copper(I) source, which selectively activates the alkyne partner for a regioselective reaction, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. beilstein-archives.orgnih.gov This method is highly valued for its reliability, mild reaction conditions, and broad functional group tolerance, allowing for the introduction of a wide array of substituents onto the pyridine core via the triazole linker. Studies on related N-heterocyclic fused tetrazoles, such as tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]quinoxalines, have demonstrated the efficiency of this method, achieving good to excellent yields. beilstein-archives.orgnih.govresearchgate.net The reaction is generally robust and compatible with various functional groups on both the alkyne and the heterocyclic core. nih.govnih.gov
The general scheme for this diversification strategy involves reacting the tetrazolo[1,5-a]pyridine core with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-archives.org
Table 1: Examples of CuAAC "Click Chemistry" with Tetrazolo[1,5-a] Heterocycles
| Entry | Tetrazole Substrate | Alkyne Partner | Catalyst System | Conditions | Product | Yield (%) | Ref |
| 1 | Tetrazolo[1,5-a]pyrimidine (B1219648) derivative | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, 60 °C | 2-(1,2,3-Triazol-1-yl)pyrimidine derivative | 84-98 | beilstein-archives.org |
| 2 | Tetrazolo[1,5-a]pyridine | 4-Propargyloxycoumarin | CuSO₄·5H₂O, Sodium Ascorbate | Acetone/H₂O, Reflux | Pyridin-2-yl-1,2,3-triazole derivative | 52 | eie.gr |
| 3 | Tetrazolo[1,5-a]quinoxaline | Hexyne | (CuOTf)₂·C₆H₆, DIPEA | Toluene (B28343), 100 °C | Quinoxalin-2-yl-1,2,3-triazole derivative | High | nih.gov |
Hydrogenation and Reduction Strategies for Pyridine and Tetrazole Ring Systems
The this compound scaffold possesses two distinct heterocyclic rings, the pyridine and the tetrazole, both of which are susceptible to reduction under various catalytic hydrogenation conditions. The selective reduction of either ring system offers a powerful strategy for generating structurally diverse molecules with modified electronic and steric properties.
Reduction of the Tetrazole Ring
Catalytic hydrogenation can lead to the reductive cleavage of the tetrazole ring. This transformation is well-documented for the analogous tetrazolo[1,5-a]pyrimidine system, which upon treatment with hydrogen gas over a palladium on carbon (Pd/C) catalyst, yields the corresponding 2-aminopyrimidine (B69317) derivative. beilstein-archives.orgresearchgate.net This reaction proceeds via the hydrogenolysis of the N-N bonds within the tetrazole ring, followed by the release of nitrogen gas. For the this compound core, this would result in the formation of 1-(2-amino-pyridin-6-yl)ethanone. The conditions for this transformation, such as solvent, temperature, and hydrogen pressure, can influence the reaction's efficiency and selectivity. beilstein-archives.org
Reduction of the Pyridine Ring
Alternatively, the pyridine ring can be selectively hydrogenated to the corresponding piperidine (B6355638) derivative. The hydrogenation of pyridines is a classic transformation but can be challenging due to the aromatic stability of the ring. liverpool.ac.uk Various catalytic systems have been developed to achieve this reduction effectively. Catalysts based on rhodium (e.g., Rh₂O₃), platinum (e.g., PtO₂), and palladium are commonly employed, often requiring acidic conditions or elevated pressures of hydrogen gas to overcome the aromaticity. liverpool.ac.uk
For the this compound core, complete saturation of the pyridine ring would yield 1-(tetrazolo[1,5-a]piperidin-6-yl)ethanone. The choice of catalyst and reaction conditions is crucial to prevent the concurrent reduction of the tetrazole ring or the ethanone carbonyl group. Research on tetrazolo[1,5-a]pyrimidines has shown that under certain conditions, such as using Pd/C with H₂ under pressure (5 bar), reduction of the pyrimidine (B1678525) ring to a tetrahydropyrimidine (B8763341) can be favored over the cleavage of the tetrazole ring. beilstein-archives.orgresearchgate.net This suggests that selective reduction of the pyridine portion of the this compound core is a feasible diversification strategy.
Table 2: Hydrogenation Strategies and Potential Outcomes for the Tetrazolo[1,5-a]pyridine Core (by Analogy)
| Reaction Type | Ring System Targeted | Typical Conditions | Potential Product from this compound | Ref (Analogous System) |
| Tetrazole Ring Cleavage | Tetrazole | Pd/C, H₂ (1 atm), MeOH, 24h | 1-(2-Aminopyridin-6-yl)ethanone | beilstein-archives.org |
| Pyridine Ring Saturation | Pyridine | Rh₂O₃, H₂ (5 bar), TFE, 40 °C | 1-(Tetrazolo[1,5-a]piperidin-6-yl)ethanone | liverpool.ac.uk |
| Pyridine Ring Saturation | Pyrimidine (analog) | Pd/C, H₂ (5 bar), MeOH, 24h | 1-(4,5,6,7-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)ethanone | beilstein-archives.org |
Applications of 1 Tetrazolo 1,5 a Pyridin 6 Yl Ethanone in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Polycyclic Heterocycles
The structure of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone makes it an adept starting material for the construction of elaborate polycyclic systems. The fused aromatic core provides a rigid scaffold, while the acetyl group offers a reactive handle for a variety of chemical transformations.
The tetrazolo[1,5-a]pyridine (B153557) scaffold is a key component in the synthesis of various fused heterocyclic systems. Research on analogous compounds, such as tetrazolo[1,5-a]quinoline derivatives, has demonstrated their utility as precursors for creating fused pyrimidine (B1678525) rings. nih.govnih.gov For instance, tetrazolo[1,5-a]quinoline-4-carboxaldehyde can be condensed with acetophenones to form α,β-unsaturated ketones, which are then cyclized with thiourea to yield pyrimidine derivatives. nih.gov The acetyl group in this compound provides a similar reactive site, enabling its participation in condensation reactions (e.g., Claisen-Schmidt condensation) with aldehydes to form chalcone-like intermediates, which are well-established precursors for pyrimidines, quinolines, and other heterocycles.
Furthermore, multicomponent reactions are a powerful strategy for synthesizing complex molecules, and tetrazole-containing compounds are often employed. One-pot reactions involving 1H-tetrazole-5-amine, various aldehydes, and a molecule with an active methylene (B1212753) group (like 3-cyanoacetyl indole) have been used to create a library of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. nih.gov The acetyl group of this compound can be readily converted into an active methylene group, expanding its utility in such convergent synthetic strategies.
| Precursor Scaffold | Reactant(s) | Resulting Fused Heterocycle | Reference |
|---|---|---|---|
| Tetrazolo[1,5-a]quinoline-4-carboxaldehyde | Thiosemicarbazides, Malonic acid | Pyrimidyl-tetrazolo[1,5-a]quinoline | nih.gov |
| Tetrazolo[1,5-a]quinoline-4-carboxaldehyde | Acetophenone, Thiourea | Pyrimidyl-tetrazolo[1,5-a]quinoline | nih.gov |
| 1H-Tetrazole-5-amine | Aldehydes, 3-Cyanoacetyl indole (B1671886) | Tetrazolo[1,5-a]pyrimidine | nih.gov |
| 2-Halopyridines | Trimethylsilyl (B98337) azide (B81097) | Tetrazolo[1,5-a]pyridine | organic-chemistry.orgorganic-chemistry.org |
Tetrazolo[1,5-a]pyridines are recognized as versatile heterocyclic synthons. organic-chemistry.org The core ring system can be functionalized through various modern synthetic methods. For example, bromo-substituted tetrazolo[1,5-a]pyridines have been shown to undergo Suzuki, Stille, and arylamination coupling reactions, allowing for the introduction of a wide range of substituents and the construction of novel derivatives. organic-chemistry.orgorganic-chemistry.org
This compound combines this versatile core with a reactive acetyl group. This methyl ketone functionality is a classic synthon in heterocyclic synthesis, participating in reactions such as:
Knoevenagel Condensation: Reaction with active methylene compounds.
Gewald Reaction: Synthesis of substituted thiophenes.
Vilsmeier-Haack Reaction: Formation of β-chlorovinyl aldehydes, which are precursors to pyrazoles and other heterocycles.
Cyclization Reactions: Serving as a key component in building pyrazole, isoxazole, and pyrimidine rings.
The presence of both the stable, functionalizable tetrazolopyridine core and the reactive acetyl group makes this compound a dual-function synthon, enabling the design and synthesis of a broad spectrum of diverse and complex heterocyclic scaffolds.
Role in Ligand Design for Coordination Chemistry
Nitrogen-rich heterocyclic compounds are of significant interest in coordination chemistry due to the ability of their nitrogen atoms to act as Lewis bases and coordinate with metal ions. The tetrazolo[1,5-a]pyridine framework contains multiple nitrogen atoms, making it an excellent candidate for ligand design.
Research on related ((1H-tetrazol-5-yl)methyl)pyridine-based molecules has shown they can act as versatile ligands, forming two- and three-dimensional coordination polymers with transition metals like copper, zinc, and cadmium. rsc.org The structural diversity of these complexes arises from the flexible and varied coordination modes of the tetrazole and pyridine (B92270) nitrogen atoms. rsc.org Similarly, the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been noted for its metal-chelating properties. nih.gov
This compound possesses the necessary nitrogen atoms within its fused ring system to engage in similar metal coordination. The acetyl group's oxygen atom could also potentially participate in chelation, allowing for multiple binding modes and the formation of stable metal complexes. These properties make it a promising scaffold for developing new ligands for applications in catalysis, materials science, and bioinorganic chemistry.
| Ligand | Metal Ion | Resulting Structure | Reference |
|---|---|---|---|
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Cu(II) | 2D layers linked by [Cu–tetrazole–Cu] chains | rsc.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Zn(II) | 3D framework with helical chains | rsc.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Cd(II) | 3D framework with trinuclear [Cd3(N3)2] units | rsc.org |
Exploration in Materials Science for π-Conjugated Systems and Electronic Applications
The development of novel organic materials for electronic applications often relies on molecules with tailored electronic properties. The incorporation of electron-accepting or electron-donating units into π-conjugated systems is a key strategy for modulating properties like band gap, charge mobility, and thermal stability. nottingham.edu.myacs.org
The tetrazolo[1,5-a]pyridine ring system has been specifically investigated as a potential electron-accepting unit for this purpose. nottingham.edu.myacs.orgresearchgate.net A series of diarylated tetrazolo[1,5-a]pyridine derivatives were synthesized and studied, revealing that these molecules possess good thermal stability. nottingham.edu.myacs.org Crucially, a derivative substituted with bithiophene—a common component in organic semiconductors—exhibited stable transistor characteristics, confirming the promise of this scaffold in electronic applications. nottingham.edu.myacs.org
As a derivative of this core, this compound can be considered a valuable building block for constructing larger π-conjugated molecules and polymers. The acetyl group can be used as a synthetic handle to link the electron-accepting tetrazolopyridine core to other electronically active moieties, enabling the systematic design of new organic materials for applications in field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
| Derivative | Key Property Investigated | Finding | Reference |
|---|---|---|---|
| Diarylated tetrazolo[1,5-a]pyridines | Thermal Stability | Possessed good thermal stability | nottingham.edu.myacs.org |
| Bithiophene-substituted tetrazolo[1,5-a]pyridine | Semiconducting Characteristics | Showed stable transistor characteristics | nottingham.edu.myacs.org |
| General tetrazolo[1,5-a]pyridine | Electronic Nature | Acts as an electron-accepting unit | nottingham.edu.myacs.orgresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, and how can purity be maximized?
Methodological Answer:
- Step 1 : Start with a condensation reaction between a tetrazolo[1,5-a]pyridine carbaldehyde and a methyl ketone derivative under basic conditions (e.g., cesium carbonate in THF/i-PrOH) .
- Step 2 : Use inert atmosphere (N₂) to prevent oxidation. Stir overnight at ambient temperature to ensure complete reaction .
- Step 3 : Quench with dilute HCl to neutralize excess base, followed by extraction and recrystallization (e.g., ethanol) for purification .
- Purity Check : Confirm via HPLC (>95%) and NMR to detect residual solvents or byproducts .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) to identify the tetrazole ring protons (δ 8.5–9.5 ppm) and acetyl group (δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 202.08) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be controlled to improve yield?
Methodological Answer:
- Variable Screening : Optimize solvent polarity (e.g., THF vs. DMF) and temperature (25°C vs. reflux) to favor the desired pathway .
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to suppress side reactions like dimerization .
- In-Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Docking Studies : Simulate interactions with transition metals (e.g., Pd) to design Suzuki-Miyaura coupling protocols .
- Kinetic Analysis : Use software like Gaussian or ORCA to calculate activation barriers for competing pathways .
Q. How can discrepancies in reported bioactivity data for derivatives be resolved?
Methodological Answer:
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .
- SAR Analysis : Systematically modify substituents (e.g., acetyl vs. nitro groups) to isolate structure-activity relationships .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Data Analysis & Contradiction Resolution
Q. What strategies address inconsistent NMR spectral data for derivatives?
Methodological Answer:
Q. How should researchers handle instability of the compound under ambient conditions?
Methodological Answer:
- Storage : Store in sealed, dark vials at –20°C under argon to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Application-Oriented Questions
Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound?
Methodological Answer:
Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand Design : Introduce carboxylate or pyridyl groups via nucleophilic substitution at the acetyl position .
- Coordination Studies : Screen metal ions (e.g., Zn²⁺, Cu²⁺) using UV-Vis and X-ray crystallography to confirm MOF formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
